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Introduction

CYD-TDV (Dengvaxia®) is a live, attenuated, tetravalent dengue vaccine developed to protect

against the four dengue virus serotypes (DENV-1, DENV-2, DENV-3, and DENV-4) that cause

dengue fever. This document provides a technical summary of the preliminary efficacy studies

of CYD-TDV, intended for researchers, scientists, and drug development professionals. It

includes a compilation of quantitative data from key clinical trials, detailed experimental

protocols, and visualizations of the vaccine's evaluation process and immunological

mechanism.

Quantitative Efficacy and Immunogenicity Data
The efficacy and immunogenicity of CYD-TDV have been evaluated in multiple large-scale

clinical trials. The following tables summarize key findings from these studies.

Table 1: Overall and Serotype-Specific Vaccine Efficacy
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Efficacy
Endpoint

Overall
Efficacy
(95% CI)

DENV-1
Efficacy
(95% CI)

DENV-2
Efficacy
(95% CI)

DENV-3
Efficacy
(95% CI)

DENV-4
Efficacy
(95% CI)

Symptomatic

Virologically

Confirmed

Dengue

(VCD)

60% (0.30 to

0.54)[1]

51% (0.39 to

0.63)[1]

34% (0.50 to

0.86)[1]

75% (0.18 to

0.35)[1]

77% (0.15 to

0.34)[1]

Table 2: Vaccine Efficacy in Dengue-Seropositive Individuals

Baseline Immune
Profile

Age Group (years)

Vaccine Efficacy
against
Symptomatic VCD
(95% CI)

Absolute Risk
Reduction (95% CI)

Monotypic 2–16
77.4% (56.4%–88.2%)

[2]

4.48% (2.32%–6.65%)

[2]

Multitypic 2–16
89.2% (71.5%–95.9%)

[2]

1.67% (0.89%–2.46%)

[2]

Monotypic 9–16 78.7% (N/A)[2]
4.14% (1.65%–6.64%)

[2]

Multitypic 9–16 92.1% (N/A)[2]
1.62% (0.82%–2.41%)

[2]

Table 3: Immunogenicity - Seropositivity Rates Post-Vaccination

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30872537/
https://pubmed.ncbi.nlm.nih.gov/30872537/
https://pubmed.ncbi.nlm.nih.gov/30872537/
https://pubmed.ncbi.nlm.nih.gov/30872537/
https://pubmed.ncbi.nlm.nih.gov/30872537/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130022/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8130022/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13002981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Post-
Vaccination
Timepoint

Seropositive
for at least 1
Serotype

Seropositive
for at least 2
Serotypes

Seropositive
for at least 3
Serotypes

Seropositive
for all 4
Serotypes

Post-Dose 1 80.8%[3] 66.8%[3] 52.8%[3] 37.8%[3]

Post-Dose 2 N/A 100%[3] 98.4%[3] 66.0%[3]

Post-Dose 3 N/A 99.5%[3] 98.4%[3] 94.1%[3]

Experimental Protocols
The data presented above were primarily generated from Phase II and Phase III randomized,

observer-blinded, placebo-controlled clinical trials.

Key Methodologies:

Study Design: Participants were randomized to receive either the CYD-TDV vaccine or a

placebo. The studies were designed to assess the efficacy of a three-dose vaccination

schedule.

Participants: Healthy children and adolescents, typically ranging from 2 to 17 years of age,

were enrolled in the trials.[1]

Vaccination Schedule: Participants received three injections of the CYD-TDV vaccine or

placebo at months 0, 6, and 12.[4]

Efficacy Assessment: The primary objective was to assess the efficacy of the vaccine in

preventing symptomatic, virologically-confirmed dengue (VCD) cases.[4] Dengue cases were

collected and assessed for efficacy during an active phase, which extended for at least 13

months after the third injection.[4]

Immunogenicity Assessment: A subset of participants was evaluated for immunogenicity. The

humoral immune response was described before and after each vaccine injection.[3]

Safety Assessment: Safety was evaluated by monitoring for solicited reactions (within 7 or 14

days post-injection), unsolicited adverse events (within 28 days post-injection), and serious

adverse events throughout the study period.[4]
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Visualizations
Experimental Workflow for CYD-TDV Clinical Trials

Screening & Enrollment

Vaccination Schedule

Follow-up & Data Collection

Data Analysis

Healthy Children & Adolescents

Informed Consent & Enrollment

Baseline Serostatus Assessment

Randomization

Dose 1 (Month 0)

Dose 2 (Month 6)

Dose 3 (Month 12)

Active Surveillance for VCD Safety Monitoring (AEs, SAEs) Immunogenicity Blood Draws

Efficacy Analysis Safety Analysis Immunogenicity Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13002981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Clinical trial workflow for CYD-TDV efficacy studies.

Proposed Immunological Response Pathway
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Vaccine Administration & Antigen Presentation
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Caption: Simplified immunological pathway of CYD-TDV.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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